molecular formula C20H20N2O4 B074526 Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- CAS No. 1498-89-1

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

Cat. No. B074526
CAS RN: 1498-89-1
M. Wt: 352.4 g/mol
InChI Key: IZDVWQPIYXTGIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[2H-1-benzopyran-2,2'-indoline] derivatives involves conventional synthetic routes. Moniruzzaman et al. (2006) describe the synthesis of photo-responsive spiropyran-based compounds, including 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives, through reactions using 2,2'-azobisisobutyronitrile as an initiator in solvents such as tetrahydrofuran or toluene. The photochromic properties of these compounds are attributed to their complex molecular structures, which were elucidated using NMR spectroscopy techniques (Moniruzzaman, Fernando, & Bellamy, 2006).

Molecular Structure Analysis

The molecular structure of spiro[2H-1-benzopyran-2,2'-indoline] derivatives reveals complex interactions and stability factors. Aldoshin, Atovmyan, & Kozina (1988) conducted an X-ray diffraction structural analysis of the merocyanine form of this compound, highlighting how substituents like 8-OCH3 affect the zwitter-ionic nature and stability of photochromic systems. The study indicated that these modifications could enhance the stability of the compound against side reactions, a crucial aspect for its practical applications (Aldoshin, Atovmyan, & Kozina, 1988).

Chemical Reactions and Properties

Spiro[2H-1-benzopyran-2,2'-indoline] compounds exhibit interesting chemical reactions, notably their photochromic behavior. Zimmermann & Brede (2003) explored the UV irradiation of these compounds, demonstrating their ability to undergo reversible color changes due to the photochemical ring opening of the benzopyran moiety. This behavior underscores the photoresponsive nature of the compound, relevant for its incorporation into photochromic materials (Zimmermann & Brede, 2003).

Scientific Research Applications

Photoresponsive Effects in Polymer Systems

Blair and Pogue (1979) investigated the photomechanical properties of polymer systems containing 6-nitro-1,3′,3′-trimethyl-spiro-(2H-1-benzopyran-2,2′-indoline) as a photosensitive additive. They found a reduction in the apparent area of the spiran molecule under ultraviolet light, attributed to the conversion from its bulky spiro form to a planar merocyanine structure. This study highlights the compound's potential in developing responsive polymer materials (Blair & Pogue, 1979).

Synthesis and Structural Investigation

Moniruzzaman et al. (2006) focused on the synthesis of photo-responsive spiropyran-based compounds, including derivatives of spiro[2H-1-benzopyran-2,2'-indoline]. They explored the structures using NMR spectroscopy, contributing to the understanding of spiropyran materials' complex structures (Moniruzzaman, Fernando, & Bellamy, 2006).

Photochemical Ring Opening

Görner (1998) studied the photochemical ring opening in nitrospiropyrans, including spiro[2H-1-benzopyran-2,2′-indoline] compounds. This research demonstrated the role of singlet molecular oxygen in these processes, providing insights into the photochemical behaviors of these compounds (Görner, 1998).

Photo-Stable Spiropyran Synthesis

KarubeIsao et al. (1983) developed a new spiropyran derivative, enhancing the stability of its photoresponsive activity. This advancement suggests potential applications in photocontrol of enzyme activities and other light-responsive systems (KarubeIsao, Yamazaki, Matsuoka, & Suzuki, 1983).

Photoprocesses in Spiropyrans and Merocyanine Isomers

Görner (1997) and Chibisov & Görner (1997) explored the photoprocesses in spiropyrans, focusing on the effects of temperature and viscosity on their properties. Their findings are crucial for understanding the spiropyrans' behavior under different environmental conditions, relevant for various applications (Görner, 1997); (Chibisov & Görner, 1997).

Photomechanical Effects in Polymers

Blair and Pogue (1982) also studied the photomechanical response of polymers containing 6′-nitro-1,3,3-trimethyl-spiro-(2′H-1′-benzopyran-2,2′-indoline), emphasizing the impact of photochrome concentrations on the materials' responses (Blair & Pogue, 1982).

Future Directions

The chemical state of MC can be maintained and switched in a designated time period, which demonstrates the possibility of this system in logical operation applications . This suggests potential future directions in the field of logical operations and computing .

properties

IUPAC Name

8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDVWQPIYXTGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124250
Record name 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

CAS RN

1498-89-1
Record name 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
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Record name 1',3'-Dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole)
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Record name 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
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Record name 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
Reactant of Route 6
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

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